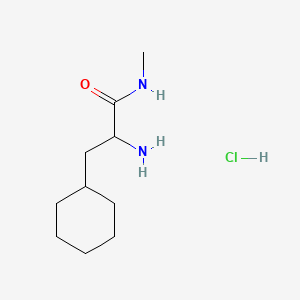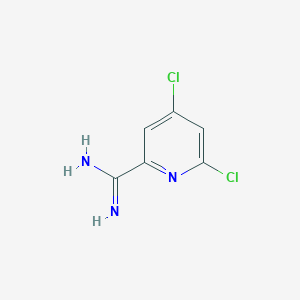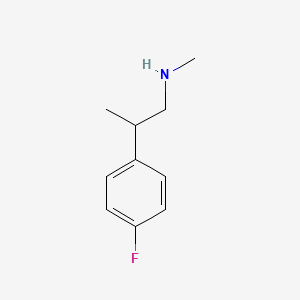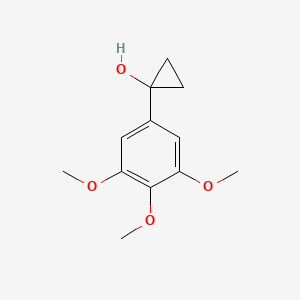![molecular formula C8H13ClF3NO3 B13598079 rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride](/img/structure/B13598079.png)
rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a trifluoromethyl group, which imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving appropriate starting materials such as diethanolamine and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Esterification: The resulting intermediate is then esterified with methyl acetate under acidic conditions to form the desired compound.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions conducted under controlled temperature and pH.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine compounds with different functional groups.
Aplicaciones Científicas De Investigación
rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- rac-methyl2-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetatehydrochloride
- rac-methyl2-[(3R,6R)-6-(trifluoromethyl)pyrrolidin-3-yl]acetatehydrochloride
Uniqueness
rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride is unique due to its morpholine ring structure combined with a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H13ClF3NO3 |
|---|---|
Peso molecular |
263.64 g/mol |
Nombre IUPAC |
methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C8H12F3NO3.ClH/c1-14-7(13)2-5-4-15-6(3-12-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Clave InChI |
LDGWEBRWODPWSS-KGZKBUQUSA-N |
SMILES isomérico |
COC(=O)C[C@@H]1CO[C@H](CN1)C(F)(F)F.Cl |
SMILES canónico |
COC(=O)CC1COC(CN1)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


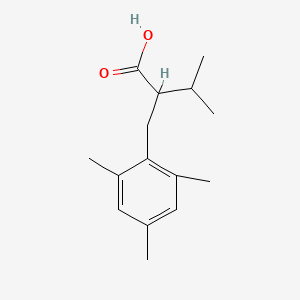


![(S)-Methyl 3-amino-2-(benzo[D][1,3]dioxol-5-YL)propanoate](/img/structure/B13598013.png)
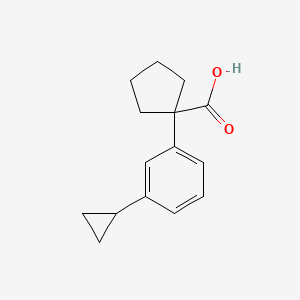


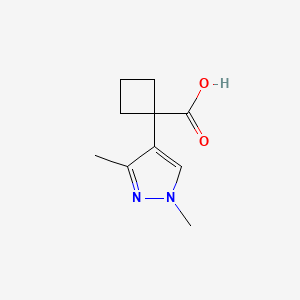
![rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol](/img/structure/B13598025.png)

